- Highly efficient oxidative cleavage of alkenes and cyanosilylation of aldehydes catalysed by magnetically recoverable MIL-101, Applied Organometallic Chemistry, 2018, 32(1),
Cas no 89-51-0 (2-(carboxymethyl)benzoic acid)
2-(carboxymethyl)benzoic acid structure
Product Name:2-(carboxymethyl)benzoic acid
CAS番号:89-51-0
MF:C9H8O4
メガワット:180.157423019409
MDL:MFCD00004326
CID:34506
PubChem ID:66643
Update Time:2024-10-26
2-(carboxymethyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- Homophthalic acid
- alpha-Carboxy-o-toluic acid
- o-Carboxyphenylacetic acid
- Homophthalic acid,(o-Carboxyphenylacetic acid)
- (O-CARBOXYMETHYL)BENZOIC ACID
- 2-(carboxymethyl)benzoic acid
- 2-CARBOXYPHENYLACETIC ACID
- Homophthalicdiacid(anhydride)
- Benzeneacetic acid, 2-carboxy-
- 2-Carboxybenzeneacetic acid
- (2-Carboxyphenyl)acetic acid
- o-Toluic acid, alpha-carboxy-
- Toluene-alpha,2-dicarboxylic acid
- Homophthalic acid, 98%
- 2-Carboxymethyl-benzoic acid
- MLS000080552
- .alpha.-Carboxy-o-toluic acid
- o-Toluic acid, .alpha.-carboxy-
- ZHQLTKAVLJKSKR-UHFFFAOYSA-N
- Toluene-.alph
- 2-(2-Carboxyphenyl)acetic acid
- F0913-5457
- FT-0611655
- 2-(carboxymethyl)-benzoic acid
- Homophthalic diacid (anhydride)
- DTXSID4058990
- CCG-202892
- EU-0099869
- BRN 1872069
- C-1900
- 2-(Carboxymethyl)benzoic acid #
- ChemDiv2_003450
- I+/--Carboxy-o-toluic acid
- BB 0242413
- BDBM33525
- NSC15185
- Z104474214
- SR-01000597071
- SR-01000597071-1
- Toluene-.alpha.,2-dicarboxylic acid
- MFCD00004326
- 4-09-00-03343 (Beilstein Handbook Reference)
- a-Carboxy-o-toluic acid
- 2-(2-hydroxy-2-oxoethyl)benzoic acid
- SMR000035334
- Q19597515
- STK720145
- A843215
- HMS1378M18
- (2-carboxyphenyl)eddikesyre
- o-Carboxybenzeneacetic acid
- EINECS 201-913-9
- HMS2404J09
- NSC401692
- NSC 15185
- AC-907/25014248
- PB47625
- 3GE2MUV5GV
- AKOS000118873
- FS-4160
- UNII-3GE2MUV5GV
- NSC-401692
- Phenacetic acid, 2-carboxy-
- NSC-15185
- SCHEMBL27477
- 2-Carboxylphenylacetic Acid
- AMY14275
- LS-28651
- 89-51-0
- SY048558
- alpha-Carboxy-o-toluic acid, 2-Carboxyphenylacetic acid
- cid_66643
- EN300-19555
- CHEMBL1229545
- CS-W017223
- T0262
- 2-carboxymethylbenzoic acid
- Homophthalicacid
- homopthalic acid
- 2-Carboxybenzeneacetic acid (ACI)
- o-Toluic acid, α-carboxy- (6CI, 7CI, 8CI)
- NSC 149596
- NSC 401692
- Toluene-α,2-dicarboxylic acid
- α-Carboxy-o-toluic acid
- DB-057136
- o-Toluic acid, I+--carboxy-
- DTXCID8048658
- Toluene-I+-,2-dicarboxylic acid
- Homophthalic acid (2-Carboxyphenylacetic acid)
- NS00039333
- o-Toluic acid, alpha-carboxy-(8CI)
-
- MDL: MFCD00004326
- インチ: 1S/C9H8O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
- InChIKey: ZHQLTKAVLJKSKR-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(CC(O)=O)=CC=CC=1)O
- BRN: 1872069
計算された属性
- せいみつぶんしりょう: 180.04200
- どういたいしつりょう: 180.042259
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 74.6
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.4100
- ゆうかいてん: 178-182 °C (lit.)
- ふってん: 389.5°C at 760 mmHg
- フラッシュポイント: 190
- 屈折率: 1.6
- すいようせい: 12 g/L (20 ºC)
- PSA: 74.60000
- LogP: 1.01190
- ようかいせい: エタノールに溶け、水とエーテルに微溶解する。
2-(carboxymethyl)benzoic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
-
警告文:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S22-S24/25-S37/39-S26
- RTECS番号:CY1575590
-
危険物標識:
- リスク用語:R36/37/38
- TSCA:Yes
- ちょぞうじょうけん:Room temperature
2-(carboxymethyl)benzoic acid 税関データ
- 税関コード:2917399090
- 税関データ:
中国税関コード:
2917399090概要:
2917399090他の芳香族ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917399090芳香族ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
2-(carboxymethyl)benzoic acid 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 57300-10/G |
HOMOPHTHALIC ACID |
89-51-0 | 97% | 10/G |
$52 | 2021-07-03 | |
| AstaTech | 57300-50/G |
HOMOPHTHALIC ACID |
89-51-0 | 97% | 50/G |
$155 | 2021-07-03 | |
| AstaTech | 57300-250/G |
HOMOPHTHALIC ACID |
89-51-0 | 97% | 250/G |
$POA | 2021-07-03 | |
| Chemenu | CM326186-50g |
2-(carboxymethyl)benzoic acid |
89-51-0 | 95+% | 50g |
$67 | 2021-06-10 | |
| Chemenu | CM326186-100g |
2-(carboxymethyl)benzoic acid |
89-51-0 | 95+% | 100g |
$116 | 2021-06-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0262-250G |
Homophthalic Acid |
89-51-0 | >99.0%(T) | 250g |
¥1520.00 | 2024-04-15 | |
| Fluorochem | 209824-1g |
Homophthalic acid |
89-51-0 | 97% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 209824-5g |
Homophthalic acid |
89-51-0 | 97% | 5g |
£10.00 | 2022-02-28 | |
| Fluorochem | 209824-25g |
Homophthalic acid |
89-51-0 | 97% | 25g |
£39.00 | 2022-02-28 | |
| Fluorochem | 209824-250g |
Homophthalic acid |
89-51-0 | 97% | 250g |
£161.00 | 2022-02-28 |
2-(carboxymethyl)benzoic acid 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Iron oxide (Fe3O4) Solvents: Acetonitrile ; 3 h, reflux
リファレンス
合成方法 2
合成方法 3
合成方法 4
はんのうじょうけん
1.1 Reagents: Tributylstannane Catalysts: 1,3-Dinitrobenzene Solvents: Water
1.2 -
1.2 -
リファレンス
- Aqueous organotin chemistry: tin hydride mediated dehalogenation of organohalides and a novel organotin mediated nucleophilic substitution on 2-iodobenzoates in water, Tetrahedron, 1998, 54(19), 4965-4976
合成方法 5
合成方法 6
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, (μ-oxodioxodimolybdate)tricosa-μ-oxononaoxo[μ12… , MIL 101(Cr) Solvents: Acetonitrile , Water ; 3 h, 70 °C
リファレンス
- The effect of encapsulated Zn-POM on the catalytic activity of MIL-101 in the oxidation of alkenes with hydrogen peroxide, Journal of Coordination Chemistry, 2012, 65(3), 463-473
合成方法 7
合成方法 8
合成方法 9
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Diaquatris[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]fluoro-μ3-oxotrichromium , Diaquatris[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]hydroxy-μ3-oxotrichromium Solvents: Acetonitrile , Water ; 3 h, 70 °C
リファレンス
- MIL-101 metal-organic framework: A highly efficient heterogeneous catalyst for oxidative cleavage of alkenes with H2O2, Catalysis Communications, 2012, 17, 18-22
合成方法 10
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Fused s-triazino heterocycles. XV. 13H-4,6,7,13a,13c-Pentaazabenzo[hi]chrysene, 13H-4,7,13a,13c-tetraazabenzo[hi]chrysene, and 7H-3,7,10,10b-tetraazacyclohepta[de]naphthalene, three new ring systems, Journal of Heterocyclic Chemistry, 1988, 25(6), 1837-40
合成方法 11
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
リファレンス
- An investigation of the di-Grignard approach to metallabenzocyclobutenes of Group 14, Journal of Organometallic Chemistry, 1987, 321(3), 291-306
合成方法 12
合成方法 13
合成方法 14
はんのうじょうけん
1.1 Reagents: Dibutyltin dichloride , Diisopropylethylamine Solvents: Toluene
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
リファレンス
- Aqueous organotin chemistry: part 3 - Triphenyltin hydride and di-n-butyltin dichloride mediated nucleophilic substitution of 2-iodobenzoates in water, Indian Journal of Chemistry, 2001, (11), 1148-1150
合成方法 15
合成方法 16
はんのうじょうけん
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: 1,4-Dioxane , Water ; rt → 80 °C; 45 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
1.3 Reagents: Sulfuric acid Solvents: Water ; acidified
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
1.3 Reagents: Sulfuric acid Solvents: Water ; acidified
リファレンス
- Synthesis of chlorohomophthalic acids, key intermediates in the synthesis of chlorinated isocoumarins, Journal of Chemical Research, 2007, (2), 91-93
合成方法 17
合成方法 18
2-(carboxymethyl)benzoic acid Raw materials
- O-Toluic acid
- Ethyl acetoacetate
- Sodium bicarbonate
- o-Iodobenzoic acid
- 5H-Benzocycloheptene
- Benzeneacetic acid,2-carboxy-a-oxo-
- Magnesium, (methylene-1,2-phenylene)-
- Lithium diisopropylamide
- 3,4-dihydro-1H-2-benzopyran-1,3-dione
- Indene
- 1-Thioxo-1,4-dihydro-2H-isoquinolin-3-one
2-(carboxymethyl)benzoic acid Preparation Products
2-(carboxymethyl)benzoic acid サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:89-51-0)2-(carboxymethyl)benzoic acid
注文番号:A843215
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 06:59
価格 ($):530.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:89-51-0)邻羧基
注文番号:LE2463496
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:38
価格 ($):discuss personally
Email:18501500038@163.com
Shanghai Joy Biotech Ltd
ゴールドメンバー
(CAS:89-51-0)Homophthalic acid
注文番号:JY164
在庫ステータス:in Stock
はかる:100g;1kg;10kg;25kg
清らかである:98%
最終更新された価格情報:Friday, 30 May 2025 09:05
価格 ($):discuss personally
Email:miley@joybiotech.com
2-(carboxymethyl)benzoic acid 関連文献
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
89-51-0 (2-(carboxymethyl)benzoic acid) 関連製品
- 62948-34-9(Benzeneacetic acid, 2-carboxy-, erbium(3+) salt (3:2))
- 1289168-98-4(2-ethyl-4-formylbenzoic acid)
- 62948-32-7(Benzeneacetic acid, 2-carboxy-, neodymium(3+) salt (3:2))
- 62948-30-5(Benzeneacetic acid, 2-carboxy-, lanthanum(3+) salt (3:2))
- 42247-75-6(Benzoic acid, 2-(2-hydroxyethyl)-)
- 62977-77-9(Benzeneacetic acid, 2-carboxy-, gadolinium(3+) salt (3:2))
- 62948-36-1(Benzeneacetic acid, 2-carboxy-, yttrium(3+) salt (3:2))
- 62948-33-8(Benzeneacetic acid, 2-carboxy-, samarium(3+) salt (3:2))
- 62948-31-6(Benzeneacetic acid, 2-carboxy-, cerium(3+) salt (3:2))
- 62499-91-6(Benzoic acid, 2-(2-oxoethyl)-)